molecular formula C22H21ClN2O4S B3570504 4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No. B3570504
M. Wt: 444.9 g/mol
InChI Key: DOXYKQHDLOKLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used widely in the pharmaceutical industry and also as an intermediate product in the synthesis of therapeutic agents .


Chemical Reactions Analysis

The reactions that this compound can undergo would depend on the conditions and the reagents used. For example, reactions at the benzylic position are very important for synthesis problems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives show various biological activities and are used in the treatment of various diseases .

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-29-21-13-10-18(23)14-20(21)24-22(26)17-8-11-19(12-9-17)25(30(2,27)28)15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXYKQHDLOKLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide
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